molecular formula C16H21F3N2O2 B6333206 4-(4-Ethyl-piperazin-1-ylmethyl)-3-trifluoromethyl-benzoic acid methyl ester CAS No. 896160-79-5

4-(4-Ethyl-piperazin-1-ylmethyl)-3-trifluoromethyl-benzoic acid methyl ester

Cat. No.: B6333206
CAS No.: 896160-79-5
M. Wt: 330.34 g/mol
InChI Key: WUYNBCXKUJGCFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Ethyl-piperazin-1-ylmethyl)-3-trifluoromethyl-benzoic acid methyl ester (4-EPMT-3-TBA) is a novel chemical compound with a wide range of potential applications in the field of medicinal chemistry. It belongs to a family of compounds known as benzamides, which are characterized by their high solubility in water and their relatively low toxicity. 4-EPMT-3-TBA has been studied for its potential use in drug development, as well as for its role in biochemical and physiological processes.

Scientific Research Applications

4-(4-Ethyl-piperazin-1-ylmethyl)-3-trifluoromethyl-benzoic acid methyl ester has been studied for its potential use in medicinal chemistry, as it has been shown to interact with several enzymes and proteins involved in various biochemical and physiological processes. In particular, it has been shown to interact with the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This interaction has been studied for its potential use in the development of drugs for the treatment of neurological disorders. In addition, this compound has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of certain cancer cells.

Mechanism of Action

The exact mechanism of action of 4-(4-Ethyl-piperazin-1-ylmethyl)-3-trifluoromethyl-benzoic acid methyl ester is not yet fully understood, but it is believed to involve the inhibition of several enzymes and proteins involved in various biochemical and physiological processes. In particular, it has been shown to interact with the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This interaction is thought to be responsible for the inhibition of acetylcholine breakdown, which in turn leads to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine levels is believed to be responsible for the therapeutic effects of this compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in several animal models. In general, it has been shown to have a wide range of effects on the body, including the inhibition of several enzymes and proteins involved in various biochemical and physiological processes. In particular, it has been shown to interact with the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This interaction is thought to be responsible for the inhibition of acetylcholine breakdown, which in turn leads to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine levels is believed to be responsible for the therapeutic effects of this compound.

Advantages and Limitations for Lab Experiments

The use of 4-(4-Ethyl-piperazin-1-ylmethyl)-3-trifluoromethyl-benzoic acid methyl ester in laboratory experiments has several advantages and limitations. One of the main advantages of using this compound is its high solubility in water, which makes it easy to use in a variety of experiments. Additionally, it is relatively non-toxic, making it safe for use in laboratory experiments. However, it is important to note that this compound has not yet been approved for use in humans, and it is not recommended for use in clinical trials.

Future Directions

The potential applications of 4-(4-Ethyl-piperazin-1-ylmethyl)-3-trifluoromethyl-benzoic acid methyl ester are vast, and there are many possible future directions of research. One possible direction of research is to further study the interactions between this compound and the enzyme acetylcholinesterase, as this could lead to the development of drugs for the treatment of neurological disorders. Additionally, further research could be conducted on the biochemical and physiological effects of this compound, as this could lead to the development of new drugs for the treatment of cancer and other diseases. Finally, research could be conducted on the potential uses of this compound in other fields, such as agriculture, as this could lead to the development of new and more efficient methods of crop production.

Synthesis Methods

The synthesis of 4-(4-Ethyl-piperazin-1-ylmethyl)-3-trifluoromethyl-benzoic acid methyl ester involves several steps, beginning with the preparation of an intermediate compound known as 4-ethyl-piperazin-1-ylmethyl-3-trifluoromethylbenzoic acid (4-EPT-3-TBA). This compound is synthesized by reacting 4-ethyl-piperazin-1-ylmethylbenzoic acid (4-EPBA) with trifluoroacetic anhydride in the presence of a base such as pyridine. The resulting acid can then be converted to this compound by reacting it with methyl ester, which is formed by the reaction of methanol and sodium methoxide.

Properties

IUPAC Name

methyl 4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F3N2O2/c1-3-20-6-8-21(9-7-20)11-13-5-4-12(15(22)23-2)10-14(13)16(17,18)19/h4-5,10H,3,6-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUYNBCXKUJGCFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=C(C=C2)C(=O)OC)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701131615
Record name Benzoic acid, 4-[(4-ethyl-1-piperazinyl)methyl]-3-(trifluoromethyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701131615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

896160-79-5
Record name Benzoic acid, 4-[(4-ethyl-1-piperazinyl)methyl]-3-(trifluoromethyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=896160-79-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-[(4-ethyl-1-piperazinyl)methyl]-3-(trifluoromethyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701131615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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